2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine
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Overview
Description
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine is a chemical compound known for its unique structure and properties. It is a clear, colorless to pale yellow liquid with a floral green odor reminiscent of magnolia, geranium, and grapefruit . This compound is utilized in various applications, particularly in the fragrance industry due to its ability to create special floral notes .
Preparation Methods
The synthesis of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine typically involves the reaction of indene with acetaldehyde . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The industrial production methods for this compound are designed to optimize yield and purity, making it suitable for use in various applications .
Chemical Reactions Analysis
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: Research studies utilize this compound to investigate its effects on biological systems.
Industry: The compound is widely used in the fragrance industry to create unique floral scents.
Mechanism of Action
The mechanism of action of 2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine can be compared with other similar compounds, such as:
4,4a,5,9b-tetrahydro-2,4-dimethylindeno[1,2-d][1,3]dioxine: This compound has a similar structure but differs in the position and number of methyl groups.
2,4-dimethyl-5,6-indeno-1,3-dioxan: Another structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific arrangement of atoms and the resulting properties, making it valuable for specific applications in various fields .
Properties
IUPAC Name |
2-methyl-4,4a,5,9b-tetrahydroindeno[1,2-d][1,3]dioxine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-13-7-10-6-9-4-2-3-5-11(9)12(10)14-8/h2-5,8,10,12H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENHLSGTOXISDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1OCC2CC3=CC=CC=C3C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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